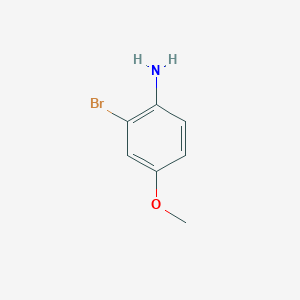

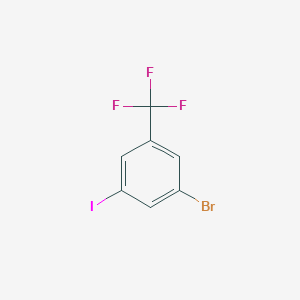

3-Bromo-5-iodobenzotrifluoride

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve various strategies, including direct halogenation, cross-coupling reactions, and halogen exchange reactions. For instance, the synthesis of iodo- and bromodifluoromethylated compounds is achieved through a formal nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds, utilizing in-situ halogenation of sulfinate intermediates from the Julia-Kocienski reaction . Additionally, copper-catalyzed cross-coupling reactions have been employed to synthesize aryldifluorophosphonates, starting from iodobenzoates and bromozinc-difluorophosphonate . These methods highlight the versatility and efficiency of modern synthetic approaches to halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can exhibit interesting interactions, such as halogen-π interactions, which have been observed in the crystal structures of the products . These interactions can significantly influence the packing and stability of the crystal structures, as seen in the case of 3-bromo-5-iodobenzoic acid, where bifurcated halogen-bonding interactions with uranyl oxo atoms form a supramolecular three-dimensional network .

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions, including bromocyclization, aziridination, and the formation of coordination polymers. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids . Bromo-capped diruthenium compounds have been used for in situ bromine generation and catalytic olefin aziridination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms. These compounds often exhibit unique spectroscopic features, such as shifts in Raman and IR frequencies due to halogen-bonding interactions . Additionally, halogenated carbazoles can emit self-protective room temperature phosphorescence, with the halogen atoms affecting the intersystem crossing rates .

Aplicaciones Científicas De Investigación

1. Radioligand Development in Brain Imaging

3-Bromo-5-iodobenzotrifluoride derivatives are used in synthesizing radioligands like [11C]SP203 for PET imaging of brain metabotropic glutamate 5 receptors (mGluR5). These derivatives are valuable in developing substances that enable multiple brain scanning sessions in a single day due to their short half-life (Siméon et al., 2012).

2. Synthesis and Characterization in Organic Chemistry

In the field of organic chemistry, 3-Bromo-5-iodobenzotrifluoride compounds are essential in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are crucial for synthesizing various functionalized organic compounds, including potential 5-HT receptor ligands (Witulski et al., 2005).

3. Application in Photodynamic Therapy

Compounds derived from 3-Bromo-5-iodobenzotrifluoride show promising applications in photodynamic therapy, particularly for cancer treatment. Their photophysical properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin et al., 2020).

4. Applications in Nanotechnology

Crystalline nanoparticles assembled from 3-Bromo-5-iodobenzotrifluoride derivatives demonstrate novel self-protective room temperature phosphorescence. These properties are vital for applications in nanotechnology and materials science, particularly in developing new types of sensors and luminescent materials (Liang et al., 2006).

5. Coordination Chemistry and Material Science

3-Bromo-5-iodobenzotrifluoride is used in coordination chemistry for synthesizing uranyl coordination polymers. These polymers have unique luminescent and vibrational properties, contributing to advancements in materials science (Kalaj et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDLIJKOZKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448600 | |

| Record name | 3-Bromo-5-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodobenzotrifluoride | |

CAS RN |

481075-59-6 | |

| Record name | 3-Bromo-5-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.